N,N-di-n-propylbenzylamine
Description
Contextualizing the Significance of Tertiary Benzylamines in Organic Chemistry and Materials Science
Tertiary amines, characterized by a nitrogen atom bonded to three alkyl or aryl groups, are fundamental in various chemical disciplines. ontosight.ai Benzylamines, a subset of amines containing a benzyl (B1604629) group (a benzene (B151609) ring attached to a CH2 group), are particularly noteworthy. wikipedia.org Tertiary benzylamines combine the structural features of both, leading to a unique profile of reactivity and utility.
In organic chemistry, the tertiary amine group serves as a key functional group in a multitude of reactions. Their basicity allows them to act as catalysts or bases. The nitrogen atom's lone pair of electrons can also participate in nucleophilic reactions. Furthermore, the benzyl group itself can be a site of chemical modification.
The significance of tertiary benzylamines extends to materials science. Their structural motifs are incorporated into polymers, adhesives, and coatings, influencing the final properties of these materials. For instance, the presence of an amine group can enhance adhesion or act as a curing agent in epoxy resins. The aromatic ring of the benzyl group can contribute to thermal stability and other desirable physical properties.
Overview of Benzylamine (B48309) Derivatives in Synthetic Methodologies
Benzylamine and its derivatives are versatile building blocks in organic synthesis. wikipedia.orgopenmedicinalchemistryjournal.com They are frequently employed as intermediates in the production of more complex molecules, including pharmaceuticals and other fine chemicals. ontosight.aiopenmedicinalchemistryjournal.com
Several synthetic strategies utilize benzylamine derivatives. Reductive amination, which involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent, is a common method for their preparation. wikipedia.orgopenmedicinalchemistryjournal.com Another approach is the alkylation of amines with benzyl halides. wikipedia.org
Recent advancements have focused on developing more efficient and environmentally friendly synthetic methods. These include copper-catalyzed three-component carboamination of styrenes and zinc-mediated Mannich-like reactions. nih.govorganic-chemistry.org Photocatalytic methods are also emerging as a sustainable way to achieve C-H functionalization of benzylamines. researchgate.net These modern techniques offer pathways to a diverse range of benzylamine derivatives with high yields and selectivity. organic-chemistry.orggoogle.comsioc-journal.cn
Current Research Gaps and Opportunities Pertaining to N,N-di-n-propylbenzylamine
While the broader class of tertiary benzylamines has been extensively studied, research specifically focused on this compound is less prevalent. Much of the existing literature discusses tertiary benzylamines in general terms or focuses on derivatives with different alkyl or aryl substituents. This presents a clear research gap and an opportunity for further investigation into the unique properties and potential applications of this specific compound.
Future research could explore several avenues. A systematic study of its reactivity in various organic transformations would be valuable. Investigating its potential as a catalyst or ligand in novel catalytic systems could uncover new applications. Furthermore, exploring its incorporation into polymers or other materials could reveal unique properties relevant to materials science. A deeper understanding of its synthesis and characterization is also warranted to provide a solid foundation for future studies. lookchem.com
Scope and Objectives of the Research Program on this compound
A dedicated research program on this compound would aim to fill the existing knowledge gaps. The primary objectives would be to:
Synthesize and characterize this compound with high purity. This would involve optimizing existing synthetic methods or developing new ones to ensure a reliable source of the compound for further studies.
Investigate its fundamental chemical properties. This includes a detailed analysis of its physical and spectral data to build a comprehensive chemical profile.
Explore its reactivity and potential applications in organic synthesis. This would involve screening its performance in a variety of chemical reactions to identify its utility as a reagent, catalyst, or building block.
Evaluate its potential in materials science. This would entail incorporating this compound into polymers or other materials and characterizing the resulting products to assess their properties.
By focusing on these objectives, a research program can provide a thorough understanding of this compound and pave the way for its potential use in various scientific and industrial applications.
Chemical Compound Information
| Compound Name |
| This compound |
| Benzylamine |
| N-benzylformamide |
| Formate (B1220265) |
| Benzaldehyde (B42025) |
| N-benzylacetamide |
| Acetyl chloride |
| Isoquinolines |
| Glyoxal acetal |
| Alniditan |
| Lacosamide |
| Moxifloxacin |
| Nebivolol |
| Hexanitrohexaazaisowurtzitane |
| Benzyl chloride |
| Ammonia |
| Benzonitrile |
| Di-n-propylamine |
| N,N,alpha-trimethylbenzylamine |
| Methylamine |
| Levocetirizine |
| Clopidogrel |
| Donepezil |
| Mirtazapine |
| 2-hydroxy-3-ethoxybenzaldehyde |
| 5-bromo-3-ethoxy-2-hydroxybenzaldehyde |
| 3-ethoxy-2-hydroxy-5-iodobenzaldehyde |
| Sodium borohydride (B1222165) |
| 3-Ethoxy-2-hydroxy-N-(phenyl)benzylamine |
| 5-Bromo-3-ethoxy-2-hydroxy-N-(phenyl)benzylamine |
| 3-Ethoxy-2-hydroxy-5-iodo-N-(phenyl)benzylamine |
| 3-Ethoxy-2-hydroxy-N-(benzyl)benzylamine |
| 5-Bromo-3-ethoxy-2-hydroxy-N-(benzyl)benzylamine |
| 3-Ethoxy-2-hydroxy-5-iodo-N-(benzyl)benzylamine |
| 3-Ethoxy-2-hydroxy-N-(2-picolyl)benzylamine |
| 3-Ethoxy-2-hydroxy-5-iodo-N-(2-picolyl)benzylamine |
| 3-Ethoxy-2-hydroxy-5-iodo-N-(2-bromo-4-methylphenyl)benzylamine |
| N-benzylidene benzylamine |
| Dibenzylamine |
| Tetrabutylammonium perchlorate |
| N-Phenylbenzylamine |
| Aniline |
| Sodium bicarbonate |
| N-Propylbenzylamine |
| 4-Nitro-N-propylbenzylamine hydrochloride |
| N-Isopropylbenzylamine |
| N-(4-Vinylbenzyl)-N,N-dimethylamine |
| Silicone oil |
| N-benzyl-N-methylpropylamine |
| Benzyldiisopropylamine |
| N,N-Di-(n-propyl)benzenamine |
| N,N-di-n-Propylaniline |
| 1-benzylpiperidine |
| 1-(4-isopropylbenzyl)piperidine |
| Paraformaldehyde |
| N,N-Diethylpropargylamine |
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C13H21N |
| Molecular Weight | 191.316 g/mol |
| CAS Number | 20441-12-7 |
| Boiling Point | 240-248 °C |
| Density | 0.902 ± 0.06 g/cm³ (Predicted) |
| LogP | 3.30860 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 6 |
| Exact Mass | 191.167399674 |
| Complexity | 121 |
Structure
3D Structure
Properties
CAS No. |
20441-12-7 |
|---|---|
Molecular Formula |
C13H21N |
Molecular Weight |
191.31 g/mol |
IUPAC Name |
N-benzyl-N-propylpropan-1-amine |
InChI |
InChI=1S/C13H21N/c1-3-10-14(11-4-2)12-13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3 |
InChI Key |
YLFDIUNVGXCCPV-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CC1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for N,n Di N Propylbenzylamine and Its Precursors
Strategic Approaches to the Formation of Tertiary Amines
The formation of tertiary amines can be achieved through several distinct synthetic strategies. The choice of method often depends on the availability of starting materials, desired functional group tolerance, and scalability. Key approaches include the reaction of a secondary amine with a carbonyl compound followed by reduction, direct alkylation of a secondary amine with an alkylating agent, and metal-catalyzed cross-coupling reactions.
Reductive Amination Pathways (e.g., from benzaldehyde (B42025) and dipropylamine)
Reductive amination, also known as reductive alkylation, is a highly efficient and widely used method for preparing amines. masterorganicchemistry.com This process involves two main transformations in a single reaction vessel: the formation of an iminium ion from a carbonyl compound and a secondary amine, followed by its immediate reduction to the corresponding tertiary amine. masterorganicchemistry.comyoutube.com
The synthesis of N,N-di-n-propylbenzylamine via this pathway would involve the reaction of benzaldehyde with di-n-propylamine. The initial step is the nucleophilic attack of the secondary amine on the carbonyl carbon of the aldehyde, which, after dehydration under mildly acidic conditions, forms a tertiary iminium ion. This intermediate is not typically isolated but is reduced in situ. youtube.com
A variety of reducing agents can be employed for this transformation. Mild hydride reagents are particularly effective because they can selectively reduce the iminium ion in the presence of the starting aldehyde. masterorganicchemistry.com Commonly used reagents include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). organic-chemistry.org Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) with hydrogen gas, is another powerful reduction method. youtube.com A study on the reductive amination of benzaldehyde with a similar secondary amine, dimethylamine, using borohydride (B1222165) exchange resin (BER) reported a 94% yield of the corresponding tertiary amine, N,N-dimethylbenzylamine, demonstrating the high efficiency of this pathway. koreascience.kr
| Carbonyl Compound | Amine | Reducing Agent | Product | Yield | Reference |
|---|---|---|---|---|---|
| Benzaldehyde | Dimethylamine | Borohydride Exchange Resin | N,N-dimethylbenzylamine | 94% | koreascience.kr |
N-Alkylation Reactions of Amines with Alkylating Agents
Direct N-alkylation is a fundamental method for forming C-N bonds, involving the reaction of an amine with an alkylating agent. ncert.nic.in To synthesize this compound, two primary disconnection approaches are possible: the reaction of di-n-propylamine with a benzylating agent or the double alkylation of benzylamine (B48309) with a propylating agent.
Alkyl halides are the most traditional alkylating agents used in these reactions. ncert.nic.in The synthesis of this compound can be envisioned by reacting di-n-propylamine with a benzyl (B1604629) halide, such as benzyl chloride or benzyl bromide. This reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism, where the lone pair of electrons on the nitrogen atom of the secondary amine attacks the electrophilic benzylic carbon of the halide, displacing the halide ion.
A significant challenge in N-alkylation reactions is the potential for over-alkylation. masterorganicchemistry.com In the case of synthesizing a tertiary amine from a secondary amine, this is not an issue. However, if starting from a primary amine like benzylamine, the reaction with an n-propyl halide can be difficult to control, often leading to a mixture of the secondary amine (N-propylbenzylamine) and the desired tertiary amine (this compound). The product amine can be more nucleophilic than the starting amine, leading to further reaction. clockss.org To favor the formation of the tertiary amine, an excess of the alkyl halide and a base to neutralize the generated hydrohalic acid are typically used.
A more sustainable and atom-economical alternative to using alkyl halides is the "borrowing hydrogen" (BH) or "hydrogen auto-transfer" methodology, which employs alcohols as alkylating agents. scientificupdate.comresearchgate.net This process is catalyzed by transition metals, such as palladium, ruthenium, or iridium complexes. nih.govresearchgate.net
The catalytic cycle begins with the temporary dehydrogenation of the alcohol (e.g., benzyl alcohol) by the metal catalyst to form the corresponding aldehyde (benzaldehyde) in situ. The metal hydride species formed holds onto the "borrowed" hydrogen. The aldehyde then reacts with the amine (di-n-propylamine) to form an iminium ion intermediate. In the final step, the metal hydride transfers the hydrogen back to the iminium ion, reducing it to the final tertiary amine product and regenerating the active catalyst. researchgate.net The only byproduct of this elegant process is water, making it an environmentally benign approach. rsc.org This strategy can be applied to the N-alkylation of various amines with a range of primary and secondary alcohols. researchgate.net
| Catalyst Family | Alkylating Agent | Amine Type | Key Advantage | Reference |
|---|---|---|---|---|
| Palladium | Alcohols | Primary/Secondary | High efficiency, often base/ligand-free | mdma.chresearchgate.net |
| Ruthenium | Alcohols | Primary/Secondary | Widely used for C-N bond formation | nih.gov |
| Iridium | Alcohols | Primary/Secondary | Effective for hydrogen transfer | nih.gov |
| Nickel | Alcohols | Primary/Secondary | Earth-abundant metal catalyst | csic.es |
Palladium-Catalyzed C-N Coupling Reactions
Palladium catalysts are exceptionally versatile and widely used in C-N bond formation. While often associated with the coupling of aryl halides and amines (Buchwald-Hartwig amination), palladium also effectively catalyzes the N-alkylation of amines. rsc.org In the context of synthesizing aliphatic tertiary amines like this compound, palladium catalysts are primarily employed in the borrowing hydrogen methodology using alcohols as described previously. researchgate.net
For instance, heterogeneous palladium catalysts, such as palladium supported on iron oxide (Pd/Fe₂O₃), have been shown to be highly effective for the N-alkylation of various amines with alcohols, proceeding with high yields and without the need for additional bases or organic ligands. mdma.ch The reaction conditions can often be tuned to favor the formation of either secondary or tertiary amines by adjusting the stoichiometry of the reactants. researchgate.net These catalytic systems offer advantages in terms of catalyst recovery and reuse, which is crucial for industrial applications.
Copper-Catalyzed C-N Coupling of Aliphatic Halides with Amines
Copper-catalyzed reactions represent another important class of C-N coupling methodologies. While classical Ullmann condensation involves the coupling of aryl halides with nucleophiles, modern advancements have extended the utility of copper catalysis to the coupling of aliphatic amines with alkyl halides. nih.gov
Recent developments have shown that the combination of a copper catalyst and visible light can facilitate the mono-alkylation of aliphatic amines with unactivated alkyl halides, a transformation that is often challenging via traditional Sₙ2 pathways due to competing elimination reactions and low reactivity of sterically hindered halides. nih.govnih.gov This metallaphotoredox approach is effective for a broad range of N-nucleophiles and primary, secondary, or tertiary alkyl bromides at room temperature. princeton.edu Mechanistic studies suggest that these reactions can proceed through an out-of-cage process involving the coupling of an alkyl radical with a copper(II)-amido complex. nih.gov This strategy provides a powerful tool for constructing complex amines under mild conditions, overcoming some of the limitations of conventional N-alkylation methods. sustech.edu.cn
Conversion of Amide Precursors to this compound
The transformation of N,N-dipropylbenzamide to this compound is a key synthetic step that relies on the reduction of the amide functional group. This conversion is a cornerstone in the synthesis of such tertiary amines.
Reduction of N,N-Dipropylbenzamide Derivatives
The reduction of N,N-disubstituted amides, such as N,N-dipropylbenzamide, to their corresponding tertiary amines is a fundamental transformation in organic chemistry. A variety of reducing agents can be employed for this purpose, each with its own set of reaction conditions and efficiencies. Classic and modern reductive methods offer a versatile toolkit for chemists to achieve this conversion.
Optimization of Reductive Agents and Conditions
The choice of reducing agent and the optimization of reaction conditions are critical for achieving high yields and purity of this compound. Commonly used reducing agents for amide reductions include lithium aluminum hydride (LAH), as well as various borane (B79455) and silane (B1218182) reagents. The selection of the optimal reagent often depends on factors such as substrate tolerance, cost, safety, and ease of workup.
Table 1: Comparison of Reducing Agents for the Synthesis of this compound
| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | 66 | 4 | ~95 |
| Borane Dimethyl Sulfide (BMS) | Tetrahydrofuran (THF) | 66 | 8 | ~90 |
| Sodium Borohydride/Iodine | Tetrahydrofuran (THF) | 66 | 6 | ~85 |
Note: The data presented in this table is compiled from general literature on amide reductions and represents typical conditions and expected yields for the reduction of N,N-disubstituted benzamides. Specific experimental results for N,N-dipropylbenzamide may vary.
Research into the optimization of these reductions often involves screening different solvents, adjusting the reaction temperature, and varying the molar equivalents of the reducing agent. For instance, while LAH is a powerful and often high-yielding reducing agent, its pyrophoric nature necessitates careful handling. Alternative, milder reagents like borane complexes or catalytic hydrosilylation methods are continuously being explored to improve the safety and environmental profile of the synthesis.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This includes the use of safer solvents, the development of catalytic methods, and the improvement of reaction efficiency.
Solvent-Free and Catalytic Approaches
Solvent-free reaction conditions represent a significant advancement in green chemistry, as they eliminate the environmental and health hazards associated with volatile organic compounds. For the synthesis of N,N-dialkylbenzylamines, research has explored the use of solid-supported catalysts and microwave irradiation to facilitate the reaction in the absence of a solvent. While specific examples for this compound are not extensively documented, the general methodology shows promise for reducing the environmental footprint of its synthesis.
Catalytic approaches, such as the direct N-alkylation of benzylamine with propyl halides or the reductive amination of benzaldehyde with dipropylamine, offer alternatives to the amide reduction pathway. These methods can be more atom-economical and may proceed under milder conditions, particularly when employing efficient and selective catalysts. Heterogeneous catalysts are of particular interest as they can be easily separated from the reaction mixture and potentially reused, further enhancing the sustainability of the process.
Atom Economy and Reaction Efficiency
Atom economy is a key metric in green chemistry that assesses the efficiency of a chemical reaction in converting reactants into the desired product. The ideal reaction has an atom economy of 100%, where all atoms of the reactants are incorporated into the final product.
For the synthesis of this compound via the reduction of N,N-dipropylbenzamide, the atom economy can be calculated based on the following general reaction:
C₁₃H₁₉NO + [Reducing Agent] → C₁₃H₂₁N + [Byproducts]
The atom economy for this reduction is inherently less than 100% due to the generation of byproducts from the reducing agent (e.g., metal oxides from LAH). The goal of green synthetic chemistry is to utilize reducing agents and reaction pathways that maximize the incorporation of reactant atoms into the final product, thereby minimizing waste.
Table 2: Atom Economy Calculation for the Reduction of N,N-Dipropylbenzamide
| Reactant | Molecular Weight ( g/mol ) | Product | Molecular Weight ( g/mol ) | Atom Economy (%) |
| N,N-Dipropylbenzamide | 205.30 | This compound | 191.33 | < 100 |
Note: The exact atom economy depends on the specific reducing agent and its stoichiometry. The value will always be less than 100% for this transformation.
Improving reaction efficiency also involves optimizing the reaction yield and minimizing the use of excess reagents and purification steps. High-yielding reactions with straightforward workup procedures contribute to a more sustainable and cost-effective synthesis of this compound.
Chemical Reactivity and Mechanistic Investigations of N,n Di N Propylbenzylamine
Nucleophilic and Basic Properties in Organic Reactions
The steric bulk provided by the two n-propyl groups and the benzyl (B1604629) group significantly influences the nucleophilicity and basicity of the nitrogen atom in N,N-di-n-propylbenzylamine. This steric hindrance makes it a poor nucleophile while allowing it to function effectively as a base, a characteristic it shares with other hindered amines like N,N-Diisopropylethylamine (DIPEA).
Role as a Sterically Hindered Base in Reaction Systems (Analogous to N,N-Diisopropylethylamine)
This compound can be employed as a non-nucleophilic base in various organic reactions. Its primary function in such systems is to neutralize acids generated during a reaction without interfering with electrophilic centers. This behavior is analogous to that of the widely used sterically hindered base, N,N-Diisopropylethylamine (DIPEA). The bulky substituents around the nitrogen atom prevent it from readily participating in nucleophilic substitution reactions, which could otherwise lead to unwanted side products. For instance, in reactions where an acid chloride is used to acylate a sensitive substrate, this compound can effectively scavenge the liberated HCl without competing with the desired nucleophile.
Proton Scavenging Abilities in Acid-Sensitive Reactions
In reactions involving acid-sensitive functional groups, the presence of a proton scavenger is crucial to prevent degradation or undesired side reactions. This compound serves this purpose efficiently. Its capacity to sequester protons is particularly valuable in protecting acid-labile protecting groups or preventing acid-catalyzed rearrangements. The basicity of the amine allows it to readily accept a proton, while its steric hindrance minimizes interactions with other reactive sites in the molecule.
Kinetics and Thermodynamics of Acid-Base Interactions
The kinetics of proton transfer to and from sterically hindered amines can be slower compared to their less hindered counterparts. The bulky groups can impede the approach of a proton donor and the solvation of the resulting ammonium (B1175870) ion. These kinetic factors, in addition to the thermodynamic basicity, are important considerations when selecting a hindered base for a specific application.
Transformations Involving the Benzyl Moiety
The benzyl group in this compound is susceptible to cleavage under various conditions, providing a means to deprotect the corresponding di-n-propylamine. This N-debenzylation is a common transformation in synthetic organic chemistry.
Oxidative Cleavage Reactions at the C-N Bond
The benzylic C-N bond in this compound can be cleaved oxidatively using a variety of reagents. This process typically involves the oxidation of the benzyl group, leading to the formation of an unstable intermediate that subsequently fragments to release the secondary amine. For instance, N,N-dialkylbenzylamines can undergo oxidative C-N bond cleavage to yield benzonitriles in the presence of a single zinc atom catalyst (ZnN4-SAC) and oxygen. researchgate.net
Another common method for oxidative debenzylation involves the use of ceric ammonium nitrate (B79036) (CAN). rsc.orgresearchgate.net This reagent can effect the chemoselective mono-N-debenzylation of N-benzyl tertiary amines. rsc.org The reaction proceeds via a single electron transfer mechanism, generating a radical cation intermediate which then undergoes further reaction to cleave the C-N bond.
Below is a table summarizing the oxidative cleavage of a similar N,N-dialkylbenzylamine, N-benzyl-N-methylaniline, which provides insight into the potential reactivity of this compound.
| Substrate | Reagent | Product | Yield (%) |
| N-benzyl-N-methylaniline | Ceric Ammonium Nitrate (CAN) | N-methylaniline | 85 |
Data extrapolated from studies on analogous compounds.
N-Debenzylation Strategies and Mechanisms
Beyond oxidative methods, several other strategies exist for the N-debenzylation of tertiary benzylamines like this compound. Catalytic transfer hydrogenation is a mild and efficient method for selective N-debenzylation. lookchem.com This can be achieved using a palladium catalyst with a hydrogen donor such as 1,4-cyclohexadiene. lookchem.com An advantage of this method is its potential for chemoselectivity, allowing for the removal of the N-benzyl group in the presence of other sensitive functionalities like O-benzyl ethers. lookchem.com
Another approach involves the use of diisopropyl azodicarboxylate (DIAD). This method proceeds in two steps: reaction with DIAD in a suitable solvent like THF, followed by acidic hydrolysis to decompose the resulting imine intermediate. sci-hub.se
The following table provides examples of N-debenzylation of various tertiary benzylamines, illustrating the types of reagents and potential yields.
| Substrate | Reagent/Conditions | Product | Yield (%) | Reference |
| N-benzyl-N-methyl-2-phenylethylamine | 10% Pd-C, 1,4-cyclohexadiene, EtOH, AcOH | N-methyl-2-phenylethylamine | 95 | lookchem.com |
| 1,6-Anhydro-4-O-benzyl-3-(benzylamino)-2,3-dideoxy-2-(tosylamino)-β-D-glucopyranose | DIAD, THF; then 5% aq. HCl | 3-amino-1,6-anhydro-4-O-benzyl-2,3-dideoxy-2-(tosylamino)-β-D-glucopyranose hydrochloride | 93 | sci-hub.se |
| N-benzylpiperidine | Ceric Ammonium Nitrate (CAN), aq. MeCN | Piperidine | 80 | rsc.org |
Mechanisms of this compound Degradation Pathways
The degradation of this compound, a tertiary amine, is primarily governed by the cleavage of its carbon-nitrogen bonds. The specific pathways of decomposition are highly dependent on the energy source, such as light or heat, and the surrounding chemical environment. Mechanistic studies, often drawing parallels from related N,N-dialkylbenzylamines, reveal intricate details of its photo-induced, thermal, and medium-dependent degradation.
Photo-Induced Decomposition Mechanisms
The photochemical degradation of this compound is initiated by the absorption of ultraviolet (UV) radiation, leading to the excitation of the molecule. The primary photochemical process is the homolytic cleavage of the benzylic carbon-nitrogen (C-N) bond, which is generally the weakest bond in the molecule due to the stability of the resulting benzyl radical. nih.gov
Upon irradiation, the molecule can undergo cleavage to form a benzyl radical and a di-n-propylaminyl radical:
PhCH2N(CH2CH2CH3)2 + hν → PhCH2• + •N(CH2CH2CH3)2
The generated radicals are highly reactive and can participate in a variety of secondary reactions, including hydrogen abstraction, dimerization, and reaction with oxygen if present. For instance, two benzyl radicals can combine to form bibenzyl, or a benzyl radical can abstract a hydrogen atom from a solvent molecule. The di-n-propylaminyl radical can also undergo further reactions, such as hydrogen abstraction to form di-n-propylamine or decomposition.
The solvent can play a crucial role in the photo-induced decomposition pathway. In protic solvents like methanol, the release of primary and secondary amines from related compounds has been shown to proceed with high yields. nih.gov For tertiary amines like this compound, the use of a solvent mixture such as acetonitrile (B52724)/water can enhance the cleavage of the C-N bond and may reduce undesired side reactions like dealkylation. nih.gov
In the presence of photosensitizers, the degradation can be accelerated. The sensitizer (B1316253) absorbs light and transfers the energy to the this compound molecule, promoting it to an excited state and facilitating bond cleavage.
Thermal Degradation Pathways
Thermal degradation of this compound involves the decomposition of the molecule at elevated temperatures. The primary pathway for the thermal decomposition of tertiary amines is through homolytic bond cleavage, leading to the formation of free radicals. researchgate.netwikipedia.org The stability of the potential radical products often dictates which bond is most likely to break. In the case of this compound, the benzylic C-N bond has a lower bond dissociation energy compared to the N-propyl bonds, making its cleavage the most probable initial step.
PhCH2N(CH2CH2CH3)2 → PhCH2• + •N(CH2CH2CH3)2
This initial homolysis is similar to the photo-induced process, and the resulting benzyl and di-n-propylaminyl radicals will undergo subsequent reactions as described above. At higher temperatures, fragmentation of the propyl chains can also occur.
Alternative thermal degradation pathways may include elimination reactions, although these are generally less favored for tertiary amines lacking a beta-hydrogen on a different substituent. In the gas phase, pyrolysis of tertiary amines can lead to a complex mixture of smaller hydrocarbon and nitrogen-containing compounds through a series of radical chain reactions. escholarship.org
The table below summarizes the potential primary products from the initial C-N bond cleavage during photo-induced and thermal degradation.
| Degradation Type | Initial Bond Cleavage | Primary Radical Products |
| Photo-induced | Benzyl C-N | Benzyl radical, Di-n-propylaminyl radical |
| Thermal | Benzyl C-N | Benzyl radical, Di-n-propylaminyl radical |
Mechanistic Studies of Chemical Stability in Different Media
The chemical stability of this compound is significantly influenced by the medium in which it is present. Factors such as pH, the presence of oxidizing agents, and the type of solvent can dictate its reactivity and degradation pathways.
In aqueous solutions, the stability of this compound is pH-dependent. In acidic solutions, the lone pair of electrons on the nitrogen atom is protonated, forming a quaternary ammonium salt. This protonation generally increases the stability of the molecule towards certain types of degradation, as the nitrogen is no longer a site for oxidation. However, under specific conditions, such as in the presence of certain nucleophiles, the protonated form might be more susceptible to substitution reactions.
In the presence of strong oxidizing agents, this compound can undergo oxidation. For example, reaction with hydrogen peroxide or other peroxides can lead to the formation of the corresponding N-oxide.
The degradation of benzylamines during chlorination processes in water treatment has been studied, providing insights into their reactivity in the presence of disinfectants. The dominant pathway involves the transfer of a chlorine atom to the nitrogen, followed by the elimination of hydrochloric acid to form an imine. This imine can then be hydrolyzed to form benzaldehyde (B42025) and di-n-propylamine. rsc.org
PhCH2N(CH2CH2CH3)2 + Cl2 → [PhCH2N+(Cl)(CH2CH2CH3)2]Cl- [PhCH2N+(Cl)(CH2CH2CH3)2]Cl- → PhCH=N+(CH2CH2CH3)2 Cl- + HCl PhCH=N+(CH2CH2CH3)2 Cl- + H2O → PhCHO + HN(CH2CH2CH3)2 + HCl
The following table outlines the expected stability of this compound in different chemical environments.
| Medium | Condition | Expected Stability/Reactivity |
| Aqueous Solution | Acidic (low pH) | Increased stability due to protonation. |
| Aqueous Solution | Neutral/Alkaline (high pH) | Generally stable, but susceptible to oxidation. |
| Non-polar organic solvent | Inert atmosphere | High stability. |
| Presence of Oxidizing Agents | e.g., H2O2 | Formation of N-oxide. |
| Presence of Chlorine | e.g., Chlorinated water | Degradation via imine formation and hydrolysis. |
Advanced Spectroscopic and Structural Elucidation of N,n Di N Propylbenzylamine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of N,N-di-n-propylbenzylamine. One-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, respectively, while multi-dimensional techniques establish connectivity.
Multi-dimensional NMR experiments are essential for assigning all proton and carbon signals and confirming the molecule's connectivity.
¹H and ¹³C NMR: The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons of the benzyl (B1604629) group and the three distinct sets of protons on the n-propyl chains. researchgate.net The ¹³C NMR spectrum complements this by showing signals for each unique carbon atom.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Phenyl (C₆H₅) | 7.20 - 7.40 (m, 5H) | 127.0 - 140.0 |
| Benzylic (CH₂) | ~3.55 (s, 2H) | ~58.0 |
| N-CH₂ (α) | ~2.35 (t, 4H) | ~54.0 |
| CH₂ (β) | ~1.50 (sextet, 4H) | ~20.0 |
| CH₃ (γ) | ~0.85 (t, 6H) | ~11.0 |
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edusdsu.edu For this compound, an HSQC spectrum would show cross-peaks confirming the following one-bond connections: the benzylic protons (~3.55 ppm) with the benzylic carbon (~58.0 ppm), the α-protons (~2.35 ppm) with the α-carbon (~54.0 ppm), the β-protons (~1.50 ppm) with the β-carbon (~20.0 ppm), and the γ-protons (~0.85 ppm) with the γ-carbon (~11.0 ppm). Edited HSQC experiments can further distinguish CH/CH₃ signals from CH₂ signals. columbia.edunih.gov
A correlation from the benzylic protons (~3.55 ppm) to the α-carbons of the propyl groups (~54.0 ppm), confirming the benzyl-nitrogen-propyl linkage.
Correlations from the α-protons of the propyl groups (~2.35 ppm) to the benzylic carbon (~58.0 ppm), further solidifying the connectivity around the nitrogen atom.
Correlations from the α-protons (~2.35 ppm) to the β-carbons (~20.0 ppm) within the propyl chains.
2D-NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space correlations between protons that are in close proximity, providing valuable information about the molecule's three-dimensional structure and preferred conformation. In this compound, a key NOESY correlation would be expected between the benzylic protons and the α-protons of the n-propyl groups, indicating their spatial closeness around the central nitrogen atom.
The structure of this compound is not static; it undergoes conformational changes due to rotation around its single bonds. Dynamic NMR spectroscopy, involving the acquisition of spectra at various temperatures, is the primary method for studying these dynamic processes. nih.gov
For this compound, two key rotational processes can be investigated:
Rotation around the N-C(propyl) bonds: At room temperature, this rotation is typically fast on the NMR timescale, resulting in sharp, time-averaged signals for the propyl groups.
Rotation around the C(benzyl)-N bond: This rotation can also be hindered. If the temperature is lowered sufficiently, the rate of rotation may decrease to the point where distinct conformations can be observed. This would manifest as a broadening of specific signals (e.g., the α-CH₂ protons) at intermediate temperatures, followed by their splitting into separate signals at very low temperatures (the coalescence point).
Advanced Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of this compound by analyzing the mass-to-charge ratio (m/z) of its ionized form and its fragment ions.
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for assessing the purity of volatile compounds like this compound and confirming its identity. The retention time in the GC provides a measure of the compound's identity, while the mass spectrum serves as a molecular fingerprint.
Under electron ionization (EI), the this compound molecule will ionize and fragment in a predictable manner. The most characteristic fragmentation pathways for benzylamines involve cleavage at the C-C bond beta to the nitrogen (benzylic cleavage) and cleavage at the C-N bond (alpha-cleavage). researchgate.netcaymanchem.com
Expected Fragmentation Pattern for this compound (C₁₃H₂₁N, MW = 191.31):
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
| 191 | [C₁₃H₂₁N]⁺ | Molecular Ion (M⁺) |
| 162 | [M - C₂H₅]⁺ | α-cleavage: Loss of an ethyl radical from a propyl group. |
| 148 | [M - C₃H₇]⁺ | Loss of a propyl radical. |
| 100 | [CH₂(N(C₃H₇)₂)]⁺ | β-cleavage: Loss of a phenyl radical. |
| 91 | [C₇H₇]⁺ | Benzylic cleavage leading to the highly stable tropylium (B1234903) ion. researchgate.net |
The presence of the molecular ion peak at m/z 191 and the characteristic base peak at m/z 91 (tropylium ion) would provide strong evidence for the identity of this compound.
While GC-MS is suitable for the parent compound, LC-MS is the preferred method for detecting and identifying potential non-volatile or thermally unstable impurities that may be present from the synthesis or degradation of this compound. nih.gov Such impurities could include unreacted starting materials, polymeric byproducts, or oxidation products.
The analysis of tertiary amines by reversed-phase LC can sometimes be challenging due to interactions between the basic nitrogen and residual silanol (B1196071) groups on the column packing, which can lead to poor peak shape (tailing). researchgate.net This can often be mitigated by using specialized columns or by adding mobile phase modifiers like formic acid or ammonium (B1175870) formate (B1220265) to improve chromatography. researchgate.net LC coupled with tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity for quantifying trace-level impurities. nih.gov
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. This technique is crucial for confirming the identity of a newly synthesized compound or for identifying unknown analytes.
For this compound, HRMS would be used to measure the exact mass of the molecular ion. The experimentally determined mass can then be compared to the theoretical mass calculated from the atomic masses of its constituent elements.
| Parameter | Value |
| Molecular Formula | C₁₃H₂₁N |
| Theoretical Exact Mass | 191.16740 |
| Experimentally Determined Exact Mass | 191.1674 lookchem.com |
| Mass Difference (ppm) | < 5 ppm (typical for confirmation) |
The close agreement between the measured and theoretical exact mass provides unambiguous confirmation of the elemental composition of this compound. lookchem.com
Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy serves as a powerful analytical tool for the identification of functional groups and for obtaining a unique "molecular fingerprint" of a compound. For this compound, both Fourier Transform Infrared (FT-IR) and Raman spectroscopy provide complementary information regarding its molecular vibrations.
Fourier Transform Infrared (FT-IR) Spectroscopy
Due to the lack of publicly available experimental FT-IR spectra for this compound, this section outlines the expected characteristic absorption bands based on the functional groups present in the molecule. As a tertiary amine, the most notable feature in its FT-IR spectrum would be the absence of N-H stretching vibrations, which are typically observed between 3300 and 3500 cm⁻¹ for primary and secondary amines.
The primary regions of interest in the FT-IR spectrum of this compound would include:
C-H Stretching Vibrations: Aromatic C-H stretching bands are anticipated to appear just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the n-propyl and benzyl methylene (B1212753) groups are expected in the 2800-3000 cm⁻¹ region.
C-N Stretching Vibrations: The stretching of the C-N bonds is a key indicator for amines. For tertiary aliphatic amines, these vibrations typically result in medium to weak absorptions in the 1250-1020 cm⁻¹ range. The presence of the benzyl group may shift this absorption to a slightly higher wavenumber.
Aromatic C=C Stretching: The benzene (B151609) ring will exhibit characteristic C=C stretching vibrations in the region of 1600-1450 cm⁻¹.
C-H Bending Vibrations: Aliphatic C-H bending vibrations for the methyl and methylene groups are expected around 1470-1450 cm⁻¹ and 1385-1365 cm⁻¹, respectively.
Aromatic C-H Bending (Out-of-Plane): Strong absorptions in the 900-675 cm⁻¹ region are characteristic of the substitution pattern of the benzene ring. For a monosubstituted ring, as in this compound, strong bands are expected around 770-730 cm⁻¹ and 710-690 cm⁻¹.
The following table summarizes the expected FT-IR vibrational frequencies for this compound.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | > 3000 | Medium |
| Aliphatic C-H Stretch | 2800 - 3000 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium |
| Aliphatic C-H Bend (CH₂, CH₃) | 1365 - 1470 | Medium |
| C-N Stretch | 1020 - 1250 | Medium |
| Aromatic C-H Bend (Out-of-Plane) | 690 - 770 | Strong |
Raman Spectroscopy for Complementary Vibrational Modes
Key expected Raman shifts for this compound would include:
Aromatic Ring Vibrations: The benzene ring is expected to show a strong, sharp band for the ring-breathing mode around 1000 cm⁻¹. Other aromatic C=C stretching and C-H in-plane bending vibrations will also be present.
C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations will be visible in the 2800-3100 cm⁻¹ region.
C-N Stretching: The C-N stretching vibrations are also observable in the Raman spectrum, typically in a similar region as in the FT-IR spectrum.
Skeletal Vibrations: The carbon skeleton of the n-propyl and benzyl groups will give rise to a series of bands in the fingerprint region (below 1500 cm⁻¹), which are unique to the molecule's structure.
The table below outlines the predicted prominent Raman shifts for this compound.
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Strong |
| Aliphatic C-H Stretch | 2800 - 3000 | Strong |
| Aromatic Ring Breathing | ~1000 | Strong |
| Aromatic C=C Stretch | 1580 - 1610 | Medium |
| C-N Stretch | 1000 - 1200 | Medium |
X-ray Crystallography for Solid-State Structure Determination (if applicable)
As of the current body of scientific literature, a crystal structure for this compound has not been reported. Therefore, an empirical analysis of its solid-state structure via X-ray crystallography is not applicable at this time. The following subsections describe the type of information that could be gleaned from such an analysis were the data to become available.
Conformational Preferences in the Solid State
A crystallographic study would provide precise bond lengths, bond angles, and torsion angles for the molecule in the solid state. This would allow for a detailed understanding of the conformational preferences of the n-propyl groups and the benzyl moiety. For instance, the orientation of the n-propyl chains relative to the benzyl group and the nitrogen atom's geometry could be definitively determined. This information is valuable for understanding the steric and electronic properties of the molecule in a condensed phase.
Computational and Theoretical Chemistry Studies on N,n Di N Propylbenzylamine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. These methods provide insights into molecular structure, stability, and reactivity.
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. chemrxiv.org For N,N-di-n-propylbenzylamine, DFT calculations would be employed to determine its most stable three-dimensional shape, a process known as geometry optimization.
The B3LYP functional combined with a basis set like 6-311++G(d,p) is a common choice for such calculations, balancing accuracy with computational cost. edu.krd This process would precisely calculate the bond lengths, bond angles, and dihedral angles of the molecule's lowest energy state. Key structural parameters of interest would include the pyramidalization of the nitrogen atom, the orientation of the two n-propyl groups relative to each other, and the rotational position of the benzyl (B1604629) group. The theory can also be used to calculate vibrational frequencies, which can be compared with experimental data from techniques like FT-IR spectroscopy to validate the computed geometry. nih.govarabjchem.org
Table 1: Illustrative Optimized Geometrical Parameters for this compound from a Hypothetical DFT Calculation. This table presents example data that a DFT geometry optimization would yield. Actual values would require a specific calculation.
| Parameter | Description | Hypothetical Value |
| C-N (benzyl) | Bond length between benzylic carbon and nitrogen | 1.47 Å |
| C-N (propyl) | Average bond length between propyl carbon and nitrogen | 1.48 Å |
| C-N-C Angle | Angle between the two propyl groups and nitrogen | 110.5° |
| C-N-C Angle | Angle between the benzyl group and a propyl group | 111.0° |
| Dihedral Angle | Torsion angle defining benzyl group orientation | 75° |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for simplification. coventry.ac.uk While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide highly accurate single-point energy calculations for a given molecular geometry. umn.edu
For this compound, once an optimized geometry is obtained (typically via DFT), higher-level ab initio methods could be used to refine the calculation of its absolute electronic energy. This is particularly useful for accurately determining the relative energies between different conformations of the molecule, providing a more reliable energetic landscape than DFT alone might offer. These high-accuracy energies are crucial for calculating thermodynamic properties and understanding reaction barriers. researchgate.net
Understanding the distribution of electrons within a molecule is key to predicting its reactivity. DFT and ab initio calculations provide detailed information on the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's chemical reactivity and stability. researchgate.netglobalresearchonline.net
For this compound, the HOMO would likely be localized on the nitrogen atom and the phenyl ring, indicating these are the primary sites for electrophilic attack. The LUMO would likely be distributed over the aromatic ring. Furthermore, a Molecular Electrostatic Potential (MEP) map can be generated from the calculations. This map visualizes the electrostatic potential on the molecule's surface, with red areas (negative potential) indicating regions prone to electrophilic attack and blue areas (positive potential) indicating regions susceptible to nucleophilic attack. orientjchem.org For this molecule, the most negative region would be centered around the nitrogen atom's lone pair of electrons.
Conformational Analysis and Energetic Landscapes
This compound is a flexible molecule with multiple rotatable bonds. This flexibility gives rise to numerous possible three-dimensional arrangements, or conformations, each with a different potential energy.
A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational space of a molecule. rug.nlresearchgate.net This is achieved by systematically rotating one or more dihedral angles in predefined steps and performing a constrained geometry optimization at each step. umn.edu
For this compound, several key dihedral angles would be scanned to map its energetic landscape. These include:
The rotation around the benzyl C-N bond.
The rotations around the N-propyl C-N bonds.
The rotations around the C-C bonds within the n-propyl chains.
The resulting plot of energy versus dihedral angle reveals the locations of energy minima (stable conformers) and energy maxima (transition states between conformers). This analysis would identify the most stable conformations and the energy barriers required for interconversion between them.
Table 2: Example of Relative Energies for Hypothetical Conformers of this compound. This table provides an illustrative example of the kind of data a PES scan would generate. The labels are hypothetical representations of different spatial arrangements.
| Conformer | Description of Propyl/Benzyl Orientation | Relative Energy (kcal/mol) |
| Conf-1 | Propyls anti, Benzyl gauche | 0.00 (Global Minimum) |
| Conf-2 | Propyls gauche, Benzyl anti | 1.25 |
| Conf-3 | Propyls anti, Benzyl eclipsed (TS) | 4.50 (Transition State) |
| Conf-4 | Propyls eclipsed, Benzyl gauche (TS) | 5.10 (Transition State) |
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. nih.gov An MD simulation would provide a view of the dynamic behavior of this compound, showing how it flexes, rotates, and transitions between different conformations at a given temperature. bohrium.comresearchgate.net
By running a simulation for a sufficient length of time (nanoseconds to microseconds), it is possible to observe the relative populations of different conformers and the frequency of transitions between them. This provides a more realistic picture of the molecule's behavior in a dynamic environment, such as in a solution, compared to the static picture from geometry optimizations. MD simulations are particularly valuable for understanding how the molecule's flexibility and conformational preferences might influence its interactions with other molecules.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling serves as a powerful tool for elucidating the intricate details of chemical reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone. For this compound, theoretical studies can map out the potential energy surfaces of its synthetic routes and other chemical transformations.
Transition State Characterization for Synthetic Pathways
The synthesis of this compound typically involves the N-alkylation of di-n-propylamine with a benzyl halide (e.g., benzyl chloride) or the reductive amination of benzaldehyde (B42025) with di-n-propylamine. Computational chemistry, particularly Density Functional Theory (DFT), allows for the detailed characterization of the transition states involved in these synthetic pathways.
By locating the transition state (a first-order saddle point on the potential energy surface), researchers can calculate key parameters that govern the reaction's feasibility and rate. These parameters include the activation energy (the energy barrier that must be overcome for the reaction to proceed), the geometry of the transition state structure, and the imaginary vibrational frequency corresponding to the reaction coordinate. For instance, in the SN2 reaction between di-n-propylamine and benzyl chloride, computational models can predict the bond-forming distance between the nitrogen and the benzylic carbon and the bond-breaking distance between the carbon and the chlorine atom in the transition state.
These computational findings are crucial for optimizing reaction conditions. By understanding the energetic barriers and the structure of the transition state, chemists can select appropriate solvents, temperatures, and catalysts to favor the desired reaction pathway and maximize the yield of this compound. While specific computational studies on the synthesis of this compound are not extensively documented in publicly available literature, the methodologies are well-established for analogous amine alkylation and reductive amination reactions. researchgate.netnih.gov
| Parameter | Value | Description |
|---|---|---|
| Activation Energy (ΔG‡) | 20 - 25 kcal/mol | The Gibbs free energy barrier for the reaction, calculated using a DFT method like B3LYP. |
| N---C Bond Distance | ~2.2 Å | The distance between the amine nitrogen and the benzylic carbon in the transition state. |
| C---Cl Bond Distance | ~2.5 Å | The distance between the benzylic carbon and the leaving chlorine atom in the transition state. |
| Imaginary Frequency | -300 to -400 cm-1 | The single imaginary vibrational frequency confirming the structure as a true transition state. |
Energetics of Proton Transfer Processes
Proton transfer is a fundamental reaction in chemistry, and the basicity of the nitrogen atom in this compound is a key aspect of its reactivity. Computational models can be used to quantify the energetics of proton transfer processes involving this amine. DFT calculations can accurately predict properties such as proton affinity (PA) and the Gibbs free energy of protonation in various solvents. nih.gov
The proton affinity is the negative of the enthalpy change for the gas-phase reaction of the amine with a proton. A higher PA value indicates greater basicity. Computational studies on similar alkylamines show that the inclusion of alkyl groups increases the electron density on the nitrogen atom, thereby increasing its basicity. nih.gov The potential energy surface for the transfer of a proton from an acid (like a sulfonic acid) to the amine can be mapped computationally. nih.gov This analysis reveals the presence and stability of intermediates, such as hydrogen-bonded molecular complexes and solvent-separated ion pairs, and determines the energy barrier for the proton transfer itself. nih.govnih.gov These calculations help in understanding the behavior of this compound in acidic environments and its potential use as a proton scavenger or base catalyst.
| Parameter | Calculated Value | Significance |
|---|---|---|
| Gas-Phase Proton Affinity (PA) | ~230 - 240 kcal/mol | Indicates the intrinsic basicity of the amine in the absence of solvent effects. |
| Aqueous pKa of Conjugate Acid | ~9.5 - 10.5 | Predicts the equilibrium position of the acid-base reaction in water. |
| ΔG of Protonation (in water) | Negative | Indicates that the protonation of the amine by a strong acid is a spontaneous process in aqueous solution. |
Prediction of Spectroscopic Parameters
Computational chemistry provides invaluable tools for predicting the spectroscopic properties of molecules, which aids in their identification and structural characterization.
Computational NMR Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound with a high degree of accuracy. The most common method employed is the Gauge-Including Atomic Orbital (GIAO) approach, typically used in conjunction with DFT methods (e.g., B3LYP) and a suitable basis set. nih.govresearchgate.net
The process involves first optimizing the molecule's three-dimensional geometry and then calculating the magnetic shielding tensors for each nucleus. These absolute shielding values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS). researchgate.net These predictions are instrumental in assigning peaks in experimental spectra, distinguishing between isomers, and understanding how the electronic environment of each nucleus is affected by the molecular structure. For this compound, calculations would predict distinct signals for the benzylic protons, the aromatic protons, and the different methylene (B1212753) and methyl groups of the n-propyl chains.
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Benzylic CH2 | 3.5 - 3.7 | 58 - 62 |
| Aromatic CH (ortho, meta) | 7.2 - 7.4 | 128 - 130 |
| Aromatic CH (para) | 7.1 - 7.3 | 126 - 128 |
| Aromatic C (quaternary) | - | 138 - 142 |
| N-CH2 (propyl) | 2.3 - 2.5 | 52 - 56 |
| -CH2- (propyl) | 1.4 - 1.6 | 20 - 24 |
| -CH3 (propyl) | 0.8 - 1.0 | 11 - 13 |
Theoretical Vibrational Spectra (IR, Raman)
Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the characteristic vibrations of molecular bonds. Computational methods can predict the vibrational frequencies and intensities of a molecule, generating a theoretical spectrum that can be compared with experimental data. sphinxsai.com These calculations are typically performed at the harmonic level using DFT, which provides a set of normal modes and their corresponding frequencies. researchgate.netunibo.it
For this compound, theoretical spectra would show characteristic peaks corresponding to specific vibrational modes. These include C-H stretching vibrations from the aromatic ring and the alkyl chains, C-N stretching of the tertiary amine, and various bending and rocking motions of the CH₂ and CH₃ groups. Aromatic C=C stretching and C-H out-of-plane bending modes would also be predicted. Comparing the calculated frequencies (often scaled by an empirical factor to correct for anharmonicity and method limitations) with an experimental IR or Raman spectrum allows for a detailed and confident assignment of the observed absorption bands. researchgate.net
| Vibrational Mode | Predicted Frequency Range (cm-1) | Expected Intensity (IR) |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2980 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
| CH2 Scissoring/Bending | 1440 - 1480 | Medium |
| C-N Stretch | 1100 - 1250 | Medium |
| Aromatic C-H Out-of-Plane Bend | 700 - 900 | Strong |
Applications of N,n Di N Propylbenzylamine in Organic Synthesis and Catalysis
Role as an Auxiliary Reagent in Organic Transformations
The utility of N,N-di-n-propylbenzylamine as an auxiliary reagent stems from the steric bulk provided by the two n-propyl groups and the benzyl (B1604629) moiety surrounding the nitrogen atom. This steric hindrance is a crucial factor that influences its reactivity and function in various organic transformations. nih.govrsc.org
As a Non-Nucleophilic Base in Amide Coupling Reactions
Amide bond formation is a cornerstone of organic synthesis, often requiring a base to neutralize acidic byproducts generated during the reaction. In many coupling reactions, particularly those involving sensitive substrates, it is crucial that the base does not act as a nucleophile, which would lead to unwanted side products.
This compound, due to its structure, is expected to function as a non-nucleophilic base. The lone pair of electrons on the nitrogen atom, which is responsible for basicity, is sterically shielded by the bulky alkyl and benzyl groups. This shielding makes it difficult for the nitrogen atom to attack electrophilic centers, thus minimizing its nucleophilicity. While it can readily accept a proton (acting as a Brønsted-Lowry base), its ability to participate in substitution reactions (acting as a Lewis base or nucleophile) is significantly diminished. nih.gov
This behavior is analogous to that of widely used non-nucleophilic bases such as N,N-Diisopropylethylamine (DIPEA), also known as Hünig's base. These types of bases are employed to scavenge protons in reactions without interfering with the primary coupling process. For example, in peptide synthesis or the formation of amides from carboxylic acids and amines using coupling reagents, a non-nucleophilic base is essential to ensure high yields of the desired amide product.
Influence on Reaction Selectivity and Yield in Alkylation Reactions
Alkylation of amines is a fundamental process for synthesizing more substituted amines. However, controlling the extent of alkylation can be challenging, as the primary amine is often converted into a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com The use of a sterically hindered base can play a significant role in controlling the selectivity of these reactions.
In the context of N-alkylation, this compound can influence reaction outcomes when used as a base to deprotonate a primary or secondary amine. The selectivity between mono- and di-alkylation is often dependent on the reaction conditions and the nature of the base used. A bulky base can selectively deprotonate the less hindered amine, potentially favoring mono-alkylation.
Furthermore, the steric properties of tertiary amines themselves dictate their reactivity towards further alkylation. While tertiary amines can be alkylated to form quaternary ammonium salts, the reaction rate is highly dependent on steric hindrance. masterorganicchemistry.com For this compound, the significant steric congestion around the nitrogen atom would make the SN2 reaction required for quaternization extremely slow compared to less hindered amines. This inherent low reactivity towards over-alkylation makes it a stable entity in reactions where it functions as a base. This characteristic is crucial for maintaining high yields of the desired product by preventing the base itself from being consumed in side reactions. youtube.com
Stereochemical Control in Chiral Synthesis (if relevant through its derivatives)
Chiral amines and their derivatives are of paramount importance in asymmetric synthesis, where they can act as chiral auxiliaries, bases, or catalysts to control the stereochemical outcome of a reaction. sigmaaldrich.com While this compound itself is achiral, derivatives of benzylamines are frequently used to introduce chirality.
For instance, chiral benzylamines can be synthesized and utilized in various asymmetric transformations. researchgate.net Derivatives of this compound could potentially be designed to incorporate chiral centers, for example, by modifying the benzyl ring or the propyl chains. Such chiral derivatives could then be employed to induce stereoselectivity. A common strategy involves the use of chiral lithium amide bases for asymmetric deprotonation, leading to the formation of enantioenriched products. The structure of the amine ligand is critical for the efficiency and stereoselectivity of these reactions. Although specific examples involving derivatives of this compound are not prominent in the literature, the broader class of chiral benzylamines is well-established in stereodivergent synthesis and other asymmetric reactions. nih.gov
This compound as a Ligand in Transition Metal Catalysis
The nitrogen atom in this compound possesses a lone pair of electrons that can be donated to a metal center, allowing it to function as a ligand in transition metal complexes. Benzylamine (B48309) and its derivatives are known to form stable complexes with various metals, which can then be used as catalysts. nih.gov
Design and Synthesis of Metal Complexes with Benzylamine Ligands
The synthesis of transition metal complexes with benzylamine-type ligands is a well-established field. These ligands can coordinate to the metal center in various ways. For example, N,N-dimethylbenzylamine, a close analog of this compound, has been used to synthesize a range of rare-earth metal complexes. researchgate.net
A particularly important class of complexes involves the formation of palladacycles. In these complexes, the benzylamine ligand coordinates to the palladium center through both the nitrogen atom and a carbon atom of the benzyl ring, forming a stable cyclic structure. This process, known as cyclometalation, often enhances the stability and catalytic activity of the resulting complex. The synthesis of such complexes typically involves the reaction of the benzylamine derivative with a palladium salt, such as palladium(II) chloride. nih.gov Research has shown the successful synthesis of palladacycles using N,N-dimethylbenzylamine with N-heterocyclic carbene (NHC) ligands. researchgate.netresearchgate.net The steric and electronic properties of the benzylamine ligand can be tuned by changing the substituents on the nitrogen atom, which in turn influences the properties of the resulting metal complex.
Application in Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination Analogs)
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org The performance of these catalytic systems is highly dependent on the nature of the ligand coordinated to the palladium center. Sterically hindered and electron-rich ligands often promote the key steps of the catalytic cycle, leading to higher efficiency and broader substrate scope. wikipedia.org
While specific applications of this compound in this context are not widely reported, the closely related N,N-dimethylbenzylamine has been successfully used to create highly active palladium catalysts. Specifically, NHC-ligated cyclopalladated N,N-dimethylbenzylamine complexes have been developed and shown to be exceptionally active and versatile catalysts for the Heck-Mizoroki reaction, another important C-C bond-forming reaction. nih.gov These catalysts are often stable to air and moisture, making them practical for widespread use. nih.govresearchgate.net
Given the success of N,N-dimethylbenzylamine-derived catalysts, it is plausible that complexes derived from this compound could also serve as effective catalysts in cross-coupling reactions. The increased steric bulk of the n-propyl groups compared to methyl groups could potentially enhance the rate of the reductive elimination step in the catalytic cycle, which is often beneficial for catalytic activity. These palladacycle complexes are considered precatalysts, which, under reaction conditions, generate the active catalytic species. Their application has been noted in Suzuki-Miyaura and Heck-Mizoroki coupling reactions, and they have also shown high activity in Buchwald-Hartwig aminations. researchgate.netacsgcipr.org
Catalytic Activity in Hydrogenation and other Redox Reactions6.2.4. Ligand Tuning for Enhanced Catalytic Performance
Further research would be necessary to determine if this compound possesses the catalytic properties suggested by the article outline. At present, such applications are not supported by the accessible scientific literature.
Advanced Analytical Methodologies for N,n Di N Propylbenzylamine Quantification and Detection
Chromatographic Method Development for N,N-di-n-propylbenzylamine
Chromatographic techniques are fundamental for the separation and quantification of this compound from complex matrices. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer robust platforms for its analysis.
The development of a reliable HPLC method is essential for the analysis of non-volatile or thermally labile compounds. For amines like this compound, reversed-phase HPLC (RP-HPLC) is a commonly employed technique. uobasrah.edu.iqijprajournal.com Method optimization involves the careful selection of a stationary phase, mobile phase composition, and detector to achieve optimal separation and sensitivity. ijprajournal.com
A typical starting point for the analysis of this compound would involve a C18 column, which is a versatile stationary phase for the separation of a wide range of organic molecules. uobasrah.edu.iq The mobile phase often consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. uobasrah.edu.iqwu.ac.th The pH of the aqueous phase is a critical parameter to control the retention and peak shape of the amine. For basic compounds like this compound, an acidic mobile phase is often used to ensure the analyte is in its protonated form, which can lead to better chromatographic performance.
Table 1: Illustrative HPLC Method Parameters for Amine Analysis
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
This table presents a generalized starting point for method development based on common practices for amine analysis.
Method validation is a critical step to ensure the reliability of the analytical data. wu.ac.th This includes assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). uobasrah.edu.iq
Gas chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. openagrar.de For the analysis of amines, including this compound, the selection of an appropriate capillary column is crucial to achieve good peak shape and resolution. openagrar.de Columns with a stationary phase tailored for basic compounds are often preferred to prevent peak tailing, a common issue with amine analysis on standard non-polar columns. researchgate.net
The development of a GC protocol involves optimizing the temperature program of the oven, the injector temperature, and the carrier gas flow rate. researchgate.net A split/splitless injector is commonly used, with the choice of injection mode depending on the concentration of the analyte. osti.gov Flame Ionization Detection (FID) is a common detector for the quantification of organic compounds, offering a wide linear range and good sensitivity. researchgate.net
Table 2: Example GC Protocol Parameters for Volatile Amine Analysis
| Parameter | Condition |
| Column | Capillary column for amines (e.g., CP-Volamine) |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp. 60°C, ramp to 280°C at 10°C/min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
This table provides a representative set of starting conditions for the GC analysis of volatile amines.
Hyphenated Techniques for Complex Sample Analysis
Hyphenated techniques, which couple a separation technique with a detection technique, offer enhanced selectivity and sensitivity, making them ideal for the analysis of complex samples.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is a highly sensitive and selective technique for the detection and quantification of trace levels of organic compounds. restek.comnih.gov This method is particularly useful when analyzing samples with complex matrices, as it can minimize interferences. restek.com The use of a triple quadrupole mass spectrometer allows for operation in selected reaction monitoring (SRM) mode, which significantly enhances the signal-to-noise ratio and provides a high degree of confidence in compound identification. nih.gov For this compound, specific precursor-to-product ion transitions would be monitored to ensure unambiguous identification and quantification, even at very low concentrations. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the analysis of a wide range of compounds. scispace.com For amines that may have poor ionization efficiency or chromatographic behavior in their native form, derivatization can be employed to improve their analytical characteristics. scispace.comnih.gov Derivatization involves reacting the analyte with a reagent to form a derivative that is more amenable to LC-MS/MS analysis. nih.govut.ee Common derivatizing agents for amines introduce a readily ionizable group, enhancing the signal in the mass spectrometer. nih.gov This approach can significantly improve the sensitivity and selectivity of the analysis for this compound in challenging matrices. scispace.comchemrxiv.org
Spectroscopic Analytical Methodologies (e.g., Near-Infrared Spectroscopy)
Spectroscopic techniques offer a rapid and non-destructive means of analysis. Near-Infrared (NIR) spectroscopy, in particular, has gained prominence as a quality control tool in various industries. rsc.org NIR spectroscopy measures the absorption of light in the near-infrared region of the electromagnetic spectrum, which is related to the vibrational overtones and combination bands of molecular bonds such as C-H, N-H, and O-H. rsc.orgmetrohm.com
While direct interpretation of NIR spectra can be complex due to overlapping bands, chemometric methods can be used to build quantitative models for the determination of chemical and physical properties. mdpi.com For this compound, an NIR method could potentially be developed for rapid, at-line or in-line monitoring of its concentration in a process stream. metrohm.com This would involve collecting NIR spectra of a set of calibration samples with known concentrations of this compound and then using multivariate analysis to create a predictive model. The advantages of NIR spectroscopy include its speed, ease of use, and the ability to analyze samples with minimal or no preparation. rsc.orgresearchgate.net
Future Research Directions and Emerging Paradigms for N,n Di N Propylbenzylamine
Exploration of Novel and Sustainable Synthetic Routes
Traditional methods for synthesizing tertiary amines often involve multi-step procedures, harsh reagents, or produce significant waste, falling short of modern green chemistry standards. rsc.orgresearchgate.net Future research will undoubtedly focus on developing more efficient and environmentally benign pathways to N,N-di-n-propylbenzylamine.
Key areas of exploration include:
Reductive Amination: Direct reductive amination of benzaldehyde (B42025) with di-n-propylamine using green solvents and heterogeneous catalysts offers a promising atom-economical route. rsc.orgacs.org Research into recyclable catalysts, such as those based on non-precious metals, could significantly enhance the sustainability of this process.
'Hydrogen Borrowing' Catalysis: This elegant strategy utilizes alcohols as alkylating agents, releasing only water as a byproduct. rsc.org Applying this methodology to synthesize this compound from benzyl (B1604629) alcohol and di-n-propylamine would represent a significant advancement in sustainable amine production. rsc.org
Biomass-Derived Feedstocks: As a long-term goal, developing synthetic pathways from lignin-derived aromatic precursors could provide a renewable route to the benzyl moiety of the molecule. rsc.org
| Synthetic Strategy | Potential Starting Materials | Key Advantages | Primary Research Challenge |
|---|---|---|---|
| Direct Reductive Amination | Benzaldehyde, Di-n-propylamine, H₂ | High atom economy, direct formation of C-N bond. rsc.org | Developing selective, reusable, and poison-resistant heterogeneous catalysts. |
| 'Hydrogen Borrowing' Catalysis | Benzyl alcohol, Di-n-propylamine | Environmentally benign (water is the only byproduct), use of alcohols instead of aldehydes. rsc.org | Designing efficient catalysts that operate under mild conditions. |
| N-Alkylation | Benzylamine (B48309), n-Propyl bromide | Established methodology. | Stoichiometric waste production (salt formation), risk of over-alkylation to quaternary ammonium (B1175870) salts. libretexts.org |
| Biomass-Derived Routes | Lignin-derived aromatics, bio-based propyl sources | Fully renewable sourcing. rsc.org | Efficient depolymerization of lignin (B12514952) and selective functionalization of resulting monomers. |
Deepening Mechanistic Understanding of its Reactivity and Catalytic Roles
Tertiary amines are widely used as bases, nucleophiles, and catalysts in organic synthesis. wikipedia.orgfiveable.me However, the specific reactivity of this compound is influenced by the interplay of the basic nitrogen center, the steric bulk of the n-propyl groups, and the electronic nature of the benzyl group. A deeper mechanistic understanding is crucial for optimizing its use and discovering new applications.
Future research should focus on:
Kinetic and Thermodynamic Studies: Quantifying the basicity (pKa) and nucleophilicity of this compound is fundamental. nih.gov Detailed kinetic studies of its role in reactions like polyurethane formation or dehydrohalogenations could reveal subtle mechanistic details and allow for better catalyst tuning. wikipedia.orggvchem.com
Reaction Intermediates: Investigating the formation and stability of intermediates, such as ammonium salts or catalyst-substrate adducts, is key. figshare.com Spectroscopic and computational methods can be employed to characterize these transient species.
Catalytic Poisoning and Deactivation: In organometallic catalysis, tertiary amines can sometimes act as catalyst poisons. figshare.com Understanding the mechanisms by which this compound might interact with and potentially deactivate transition metal catalysts is crucial for its application in complex reaction systems. mdpi.com
Development of Functionalized this compound Derivatives for Specific Applications
The this compound scaffold is ripe for modification to create derivatives with tailored properties. By introducing specific functional groups, its electronic character, steric profile, and chemical reactivity can be precisely controlled.
Promising avenues for derivatization include:
Aromatic Ring Functionalization: Introducing electron-donating or electron-withdrawing groups onto the phenyl ring can modulate the basicity of the nitrogen atom. For example, a para-nitro group, as seen in related compounds, significantly alters electronic properties. fishersci.com Such modifications could fine-tune its performance as a catalyst or pH-sensitive switch.
Alkyl Chain Modification: Introducing functional groups onto the n-propyl chains could enable the molecule to participate in polymerization, attach to solid supports, or chelate metal ions.
Chiral Derivatives: The synthesis of chiral versions of this compound, for instance by introducing stereocenters on the benzyl group or propyl chains, could open doors for its use as a ligand in asymmetric catalysis.
| Derivative Type | Example Functional Group | Potential Application | Rationale |
|---|---|---|---|
| Para-Substituted Benzyl | -OCH₃, -NO₂ | Tunable Base/Catalyst | Modifies the electron density on the nitrogen, altering basicity and catalytic activity. nih.gov |
| Polymerizable | Vinyl group on phenyl ring | Functional Polymers | Allows incorporation into polymer backbones to create basic or catalytic materials. |
| Immobilized Catalyst | Siloxy group for grafting to silica | Heterogeneous Catalysis | Facilitates catalyst separation and recycling. nih.gov |
| Chiral Ligand | Introduction of stereocenters | Asymmetric Synthesis | Creates a chiral environment around a metal center for enantioselective reactions. |
Integration into Advanced Materials and Supramolecular Assemblies
The incorporation of tertiary amine functionalities is a well-established strategy for creating advanced materials with specific properties, such as gas separation membranes and functional polymers. acs.org The unique combination of a basic nitrogen site and hydrophobic alkyl and benzyl groups makes this compound an interesting candidate for materials science.
Future research paradigms include:
Polymer Functionalization: Post-polymerization modification of existing polymers with this compound could be used to create materials with tailored basicity for applications like acid-gas capture. acs.org
Supramolecular Chemistry: The amine can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor. This allows it to be a building block in the formation of ordered, non-covalent supramolecular assemblies. nso-journal.orgacs.org These assemblies could find use in sensing, drug delivery, or catalysis.
Carbon-Nitrogen Materials: As a precursor containing both carbon and nitrogen, this compound could be used in the synthesis of nitrogen-doped carbon materials through pyrolysis. nso-journal.org Such materials have applications in electrocatalysis and energy storage.
Computational Design of Enhanced this compound-based Catalytic Systems
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for catalyst design and mechanistic investigation. rsc.orgmdpi.com Applying these methods to this compound can accelerate the discovery of new catalysts and provide insights that are difficult to obtain experimentally.
Key computational approaches will involve:
Mechanism Elucidation: DFT calculations can map out entire reaction pathways, identify transition states, and calculate activation energies for reactions catalyzed by this compound. researchgate.net This can provide a detailed understanding of its catalytic cycle.
Descriptor-Based Screening: By identifying key electronic or steric descriptors that correlate with catalytic activity, computational models can rapidly screen libraries of virtual functionalized derivatives to identify the most promising candidates for synthesis and experimental testing. nih.gov
Predicting Stability and Selectivity: Computational models can predict the stability of this compound-based catalysts under various reaction conditions and rationalize observed chemo-, regio-, and stereoselectivities in catalytic transformations. acs.orgmdpi.com
| Computational Method | Objective | Predicted Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Calculate reaction energy profiles for catalyzed reactions. | Identification of rate-determining steps and elucidation of the reaction mechanism. researchgate.net |
| Quantitative Structure-Activity Relationship (QSAR) | Correlate structural features of derivatives with catalytic performance. | A predictive model for designing improved catalysts based on the this compound scaffold. acs.org |
| Molecular Dynamics (MD) Simulations | Simulate the behavior of the molecule in solution or within a material matrix. | Understanding solvent effects and the dynamics of interaction in supramolecular assemblies. |
| Virtual Screening | Evaluate a large library of potential functionalized derivatives. | Prioritization of synthetic targets with the highest predicted catalytic activity. nih.gov |
Q & A
Q. What are the recommended synthetic routes for N,N-di-n-propylbenzylamine, and how can researchers optimize yield?
A common method involves alkylating benzylamine with propyl halides (e.g., propyl bromide) under basic conditions. Researchers typically use a two-step process: (1) benzylamine reacts with excess propyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., acetonitrile) at reflux; (2) purification via vacuum distillation or column chromatography to isolate the tertiary amine. Yield optimization may involve adjusting reaction time, temperature, or using phase-transfer catalysts .
Q. How should researchers characterize this compound to confirm its structure and purity?
- 1H/13C NMR : Key signals include aromatic protons (δ ~7.3 ppm, multiplet), methylene groups adjacent to the amine (δ ~2.3–2.5 ppm), and propyl chain protons (δ ~0.8–1.6 ppm).
- Mass Spectrometry (MS) : A molecular ion peak at m/z 191.3 (C₁₃H₂₁N) confirms the molecular weight.
- HPLC/GC : Quantify purity using reverse-phase chromatography with UV detection or gas chromatography with flame ionization. Cross-validate spectral data against computational predictions (e.g., NIST Chemistry WebBook) .
Q. What safety protocols are critical when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of vapors or aerosols.
- Storage : Keep in a cool, dry, well-ventilated area away from oxidizers. Container seals must be airtight to minimize degradation .
Advanced Research Questions
Q. How can reaction conditions be tailored to minimize byproducts in this compound synthesis?
Byproduct formation (e.g., mono-alkylated intermediates) can be reduced by:
Q. What analytical strategies resolve contradictions in spectroscopic data for this compound?
Discrepancies (e.g., unexpected NMR peaks) require:
- Multi-technique validation : Cross-check with IR (amine N-H stretches ~3300 cm⁻¹) and LC-MS to confirm molecular weight.
- Purity assessment : Use differential scanning calorimetry (DSC) to detect impurities affecting melting points.
- Isotopic labeling : For ambiguous NMR signals, deuterated analogs or 2D NMR (COSY, HSQC) clarify connectivity .
Q. In what research contexts is this compound uniquely advantageous?
- Pharmaceutical intermediates : Its lipophilic nature (logP ~3.3) makes it useful in prodrug synthesis or as a catalyst in asymmetric reactions.
- Analytical reference standards : Used in method validation for amine-containing APIs, leveraging its stability and well-defined spectral profiles .
Methodological Notes
- Spectral Databases : Prioritize NIST and pharmacopeial standards for spectral cross-referencing .
- Safety Compliance : Align handling protocols with OSHA/GHS guidelines, particularly for amine toxicity and flammability .
- Synthetic Scalability : Pilot small-scale reactions before scaling to ensure reproducibility and cost efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
